Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate
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Overview
Description
Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, piperazine, and butoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of butyl 4-oxobut-2-enoate with 3-methylpiperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate include:
- (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid
- Butyl (2E)-4-[(tert-butoxy)peroxy]-4-oxobut-2-enoate .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
91480-77-2 |
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Molecular Formula |
C21H32N2O6 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C21H32N2O6/c1-4-6-14-28-20(26)10-8-18(24)22-12-13-23(17(3)16-22)19(25)9-11-21(27)29-15-7-5-2/h8-11,17H,4-7,12-16H2,1-3H3 |
InChI Key |
UUBOPQDETFLWIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)N1CCN(C(C1)C)C(=O)C=CC(=O)OCCCC |
Origin of Product |
United States |
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